molecular formula C11H19NO3 B8208697 ethyl (2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate

ethyl (2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate

Cat. No.: B8208697
M. Wt: 213.27 g/mol
InChI Key: HNFBOLBPJYXIAK-VQHVLOKHSA-N
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Description

Ethyl (2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the enaminone structure. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enaminone to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted enaminones with various functional groups.

Scientific Research Applications

Ethyl (2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The enaminone structure allows it to participate in various chemical reactions, potentially leading to the formation of biologically active compounds. The compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Ethyl (2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate can be compared with other enaminones and related compounds:

    N,N-Dimethyl enaminones: These compounds share a similar enaminone structure but differ in their substituents, leading to variations in reactivity and applications.

    Ethyl acetoacetate derivatives: These compounds have a similar ester and ketone functionality but lack the enamine group, resulting in different chemical properties and uses.

Similar compounds include:

  • Ethyl (2E)-2-(methylaminomethylidene)-4-methyl-3-oxopentanoate
  • Ethyl (2E)-2-(ethylaminomethylidene)-4-methyl-3-oxopentanoate
  • Ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate

Properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-6-15-11(14)9(7-12(4)5)10(13)8(2)3/h7-8H,6H2,1-5H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBOLBPJYXIAK-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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